

Spectroscopic Analysis of 2,2-Dichloropropane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dichloropropane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2-dichloropropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the relationships between the spectroscopic data and the molecular structure are visualized. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of **2,2-dichloropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2,2-Dichloropropane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.21	Singlet	6H	Two equivalent methyl groups (-CH ₃)

Solvent: CCl₄, 300 MHz Spectrometer[1]

Table 2: ^{13}C NMR Spectroscopic Data for **2,2-Dichloropropane**

Chemical Shift (δ) ppm	Assignment
38.9	Methyl carbons (-CH ₃)
85.1	Quaternary carbon (-C(Cl) ₂ -)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for **2,2-Dichloropropane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2995, 2940	C-H stretch	Alkane (CH ₃)
1450, 1375	C-H bend	Alkane (CH ₃)
1160, 1085	C-C stretch	Alkane
755, 690	C-Cl stretch	Halogenated Alkane

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for **2,2-Dichloropropane**

m/z	Relative Intensity (%)	Putative Fragment
77	100	$[\text{C}_3\text{H}_5\text{Cl}]^+$
41	65	$[\text{C}_3\text{H}_5]^+$
97	32	$[\text{C}_3\text{H}_6\text{Cl}]^+$
62	20	$[\text{C}_3\text{H}_4\text{Cl}-\text{H}]^+$
112	10	$[\text{M}]^+$ (Molecular Ion)
114	6.5	$[\text{M}+2]^+$ (Isotope Peak)
116	1	$[\text{M}+4]^+$ (Isotope Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy Protocol

- Sample Preparation: A solution of **2,2-dichloropropane** is prepared by dissolving approximately 5-25 mg of the neat liquid in a suitable deuterated solvent (e.g., CCl_4 or CDCl_3) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
- Instrumentation: A 300 MHz NMR spectrometer is used for data acquisition.
- Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse ^1H NMR experiment is performed.
 - The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

- Data Processing: The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

2.1.2. ^{13}C NMR Spectroscopy Protocol

- Sample Preparation: A more concentrated solution of **2,2-dichloropropane** is prepared by dissolving approximately 50-100 mg of the neat liquid in a deuterated solvent (e.g., CDCl_3) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[2]
- Instrumentation: A spectrometer operating at a corresponding frequency for ^{13}C nuclei (e.g., 75 MHz for a 300 MHz ^1H instrument) is used.
- Data Acquisition:
 - A standard proton-decoupled ^{13}C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom.
 - A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: The FID is processed similarly to the ^1H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm) or an internal standard.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For a neat liquid sample like **2,2-dichloropropane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[3] A drop of the liquid is placed on one plate, and the second plate is pressed on top to create a uniform thin layer.[3]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.

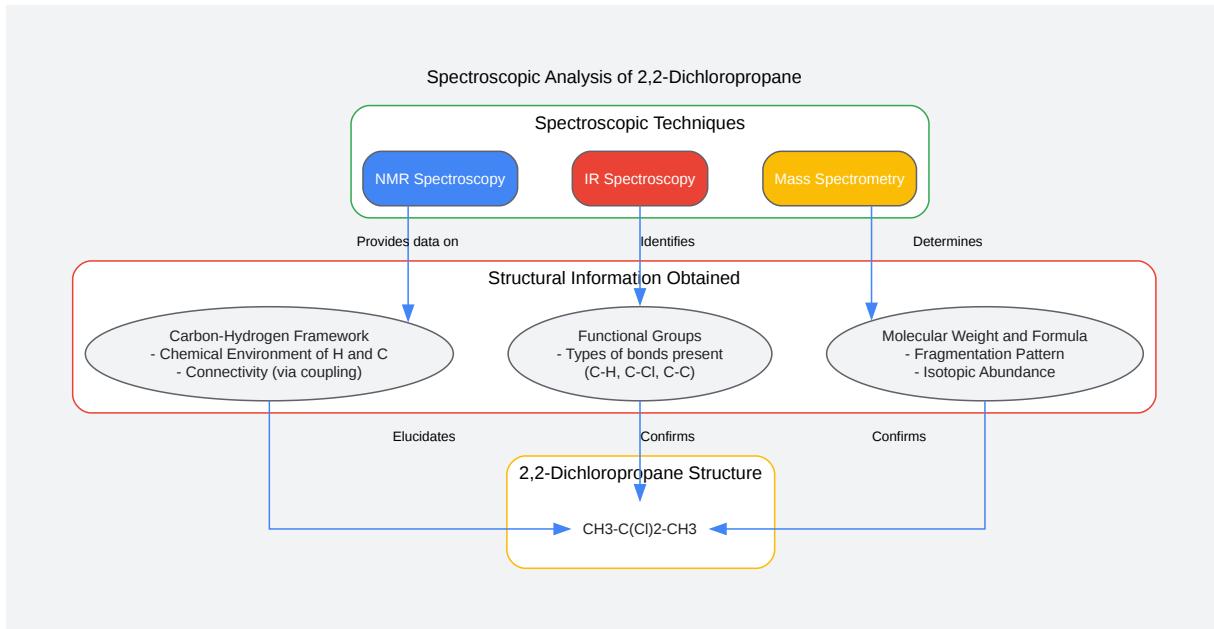
- The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

- Sample Introduction: **2,2-dichloropropane**, being a volatile liquid, is introduced into the mass spectrometer via a heated inlet system or direct injection into the ion source.[4]
- Ionization: Electron Ionization (EI) is employed. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Principles

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **2,2-dichloropropane**.



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Caption: Workflow of Spectroscopic Analysis for **2,2-Dichloropropane**.

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